3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the oxolan ring, followed by the introduction of the fluoro and hydroxy groups. The pyrimidine ring is then synthesized and attached to the oxolan ring. The final step involves the addition of the dodecyl chain. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluoro and hydroxy groups.
Substitution: The dodecyl chain and other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different alkyl or aryl groups .
Scientific Research Applications
3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The fluoro and hydroxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 2’'-O-Methyluridine
- 2-Thioadenosine
Properties
Molecular Formula |
C21H35FN2O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H35FN2O5/c1-2-3-4-5-6-7-8-9-10-11-13-23-17(26)12-14-24(21(23)28)20-18(22)19(27)16(15-25)29-20/h12,14,16,18-20,25,27H,2-11,13,15H2,1H3/t16-,18+,19-,20-/m1/s1 |
InChI Key |
DHFLLUJSJWHELF-GSEOLPGOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.